molecular formula C10H9F B3117276 1-(But-3-yn-1-yl)-4-fluorobenzene CAS No. 222528-76-9

1-(But-3-yn-1-yl)-4-fluorobenzene

Cat. No. B3117276
CAS RN: 222528-76-9
M. Wt: 148.18 g/mol
InChI Key: OVXMKQWEDPXNIG-UHFFFAOYSA-N
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Description

“1-(But-3-yn-1-yl)-4-fluorobenzene” is a theoretical organic compound. It would consist of a benzene ring, which is a cyclic compound with 6 carbon atoms, with a fluorine atom attached at the 4th position and a but-3-yn-1-yl group attached at the 1st position .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with a fluorine atom and a but-3-yn-1-yl group attached. The but-3-yn-1-yl group contains a triple bond, which could potentially participate in interesting chemical reactions .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorinated benzenes, such as "1-(But-3-yn-1-yl)-4-fluorobenzene," are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of the benzene ring, affecting its ability to donate π-electron density. This attribute allows these compounds to serve as weakly coordinating solvents or ligands that can be readily displaced, facilitating a range of organometallic reactions and catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Crystal Engineering and Material Science

The study of fluorinated benzenes in crystal engineering reveals their role in forming specific intermolecular interactions, such as C–H⋯F–C hydrogen bonding, which influences the crystal packing and structural properties of materials. These interactions are crucial for designing materials with desired physical and chemical characteristics (Thakur et al., 2010).

Photocatalysis and Organic Synthesis

Recent advances in photocatalysis highlight the importance of fluorinated benzene derivatives in promoting various organic transformations. The ability of these compounds to act as photoredox catalysts opens up new pathways for efficient and sustainable chemical synthesis, showcasing their versatility in modern organic chemistry (Shang et al., 2019).

Thermodynamics and Physical Chemistry

The study of mixtures containing fluorinated benzenes and hydrocarbons provides insight into their thermodynamic properties, including interactions and miscibility with other compounds. Understanding these properties is essential for applications in chemical processing and the development of functional materials (González et al., 2021).

Environmental and Degradation Studies

Research on the degradation of fluorobenzene and its metabolites by specific microorganisms sheds light on the biodegradability and environmental fate of these compounds. Such studies are crucial for assessing the environmental impact of fluorinated aromatic compounds and developing strategies for their bioremediation (Strunk & Engesser, 2013).

properties

IUPAC Name

1-but-3-ynyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMKQWEDPXNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666617
Record name 1-(But-3-yn-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222528-76-9
Record name 1-(But-3-yn-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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